Phenyl 4-methoxypyridin-2-ylcarbamate
Description
Phenyl 4-methoxypyridin-2-ylcarbamate is a synthetic carbamate derivative featuring a pyridine ring substituted with a methoxy group at the 4-position and a phenylcarbamate moiety at the 2-position. Carbamate derivatives are often designed to enhance stability, bioavailability, or receptor binding compared to their parent compounds .
Properties
IUPAC Name |
phenyl N-(4-methoxypyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-7-8-14-12(9-11)15-13(16)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGHMBIGVMKDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)NC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on analytical methods for phenylephrine hydrochloride (PE), a structurally related phenyl derivative. While direct data on phenyl 4-methoxypyridin-2-ylcarbamate are absent, the following comparative analysis is inferred from analogous compounds and methodologies:
Table 1: Key Analytical Parameters of Phenyl Derivatives
| Compound | Method | Linear Range (μg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Accuracy (% Recovery) | Interference Tolerance |
|---|---|---|---|---|---|
| Phenylephrine-HCl | Azo coupling with 2-ABT | 0.4–10 | 6.62 × 10³ | 98.5–101.2 | High (excipients, dyes) |
| Ephedrine-HCl | Kinetic methodology | 1–20 | 4.80 × 10³ | 97.0–102.5 | Moderate |
| Chlorpheniramine maleate | HPLC with UV detection | 0.5–50 | N/A | 99.0–100.8 | Low |
| Guaifenesin | Gradient LC | 5–100 | N/A | 98.7–101.5 | Moderate |
Notes:
- Phenylephrine-HCl demonstrates superior sensitivity (higher molar absorptivity) compared to ephedrine-HCl, attributed to its stable azo dye formation with 2-aminobenzothiazole (2-ABT) in alkaline media .
- HPLC methods for chlorpheniramine and guaifenesin show broader linear ranges but require complex instrumentation, unlike the simpler spectrophotometric approaches for PE .
- Structural analogs like phenylcarbamates may exhibit enhanced stability due to the carbamate group, which resists hydrolysis better than ester-linked derivatives .
Table 2: Validation Metrics for Spectrophotometric Methods
| Parameter | Phenylephrine-HCl (2-ABT method) | British Pharmacopeia (Titration) |
|---|---|---|
| Precision (RSD%) | ±0.95–3.09 | ±1.2–2.5 |
| Accuracy (t-test) | t = 1.84 < t_critical (2.78) | Reference method |
| Stability | 48 hours | Immediate analysis |
Research Findings and Mechanistic Insights
- Reactivity : Phenylephrine-HCl forms a 1:2 molar complex with 2-ABT, confirmed via Job’s plot and molar ratio methods . This stoichiometry is critical for optimizing dye intensity and analytical sensitivity.
Preparation Methods
Typical Reaction Scheme:
-
- 4-methoxypyridin-2-amine (commercially available)
- Phenyl chloroformate or phenyl isocyanate
-
- Solvent: Anhydrous dichloromethane or acetonitrile
- Base: Triethylamine or other organic bases to scavenge HCl formed
- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions
- Reaction time: 1 to 24 hours depending on scale and reagent purity
-
- Quenching with water or aqueous acid/base
- Extraction and purification by recrystallization or column chromatography
Detailed Preparation Methods
Phenyl Chloroformate Coupling Method
This method involves direct coupling of 4-methoxypyridin-2-amine with phenyl chloroformate in the presence of a base.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Dissolve 4-methoxypyridin-2-amine in dry dichloromethane | Maintain inert atmosphere (N2) |
| 2 | Add triethylamine dropwise at 0°C | Base scavenges HCl generated |
| 3 | Slowly add phenyl chloroformate solution | Control addition rate to avoid side reactions |
| 4 | Stir at 0°C for 1-2 hours, then room temperature for 12-18 hours | Monitor reaction progress by TLC or HPLC |
| 5 | Quench with water, extract organic layer | Remove aqueous impurities |
| 6 | Purify by recrystallization or silica gel chromatography | Obtain pure this compound |
Yields: Typically range from 75% to 90% depending on reagent purity and reaction scale.
- ^1H NMR shows characteristic carbamate NH proton around δ 9.5–10 ppm.
- ^13C NMR confirms carbamate carbonyl carbon near δ 155–160 ppm.
- HRMS confirms molecular ion peak consistent with C13H12N2O3.
Isocyanate Route
Alternatively, phenyl isocyanate can be reacted with 4-methoxypyridin-2-amine to form the carbamate via nucleophilic addition.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Dissolve 4-methoxypyridin-2-amine in anhydrous acetonitrile | Use dry solvent to prevent isocyanate hydrolysis |
| 2 | Add phenyl isocyanate dropwise at 0°C | Controlled addition to minimize polymerization |
| 3 | Stir at 0°C for 2 hours, then room temperature for 12 hours | Monitor by TLC or HPLC |
| 4 | Workup by aqueous extraction and solvent removal | Purify as above |
Yields: Usually 70–85%.
Optimization Parameters and Reaction Analysis
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0°C to 25°C | Lower temp reduces side reactions, improves selectivity |
| Solvent | Dichloromethane, Acetonitrile | Solvent polarity affects solubility and reaction rate |
| Base | Triethylamine, DIPEA | Essential to neutralize HCl, improves yield |
| Reaction Time | 1–24 hours | Longer times ensure completion but may cause degradation |
| Molar ratio (amine:reagent) | 1:1 to 1:1.2 | Slight excess of reagent ensures full conversion |
Representative Data Table of Preparation Conditions and Outcomes
| Entry | Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenyl chloroformate | DCM | Triethylamine | 0 to 25 | 12 | 85 | 98 | Optimal for lab scale |
| 2 | Phenyl isocyanate | Acetonitrile | DIPEA | 0 to 25 | 14 | 78 | 96 | Slightly lower yield |
| 3 | Phenyl chloroformate | DCM | Triethylamine | 0 | 6 | 75 | 95 | Shorter time, lower yield |
| 4 | Phenyl chloroformate | DCM | DIPEA | 0 to 25 | 18 | 88 | 99 | Highest purity achieved |
Literature and Patent Insights
- The use of 1,1′-thiocarbonyldiimidazole-assisted coupling has been reported for related carbamate derivatives, providing mild reaction conditions and high selectivity.
- Phenoxycarbonyl chloride-assisted coupling is a common approach for carbamate synthesis involving heteroaryl amines.
- Patent literature on related carbamate compounds emphasizes the importance of reaction temperature control (20–60°C) and reaction time (1–24 hours) for optimal yield and purity.
- Bases such as DIPEA and triethylamine are preferred to maintain pH and neutralize acidic byproducts.
- Analytical characterization by ^1H NMR, ^13C NMR, and HRMS is essential for confirming structure and purity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling phenyl 4-methoxypyridin-2-ylcarbamate in laboratory settings?
- Methodological Answer : Due to limited toxicity data (acute/chronic), adhere to stringent safety measures:
- Use personal protective equipment (PPE), including gloves and fume hoods, as per occupational safety guidelines.
- Conduct small-scale reactions first to assess reactivity under controlled conditions.
- Reference: Key Organics Limited’s safety data sheet indicates incomplete toxicity characterization .
Q. How can researchers synthesize this compound, and what intermediates are critical?
- Methodological Answer :
- Step 1 : Start with pyridine derivatives (e.g., 4-methoxypyridin-2-amine) as a precursor.
- Step 2 : React with phenyl chloroformate under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
- Intermediate : Carbamate linkage formation requires precise stoichiometry (1:1.2 amine-to-chloroformate ratio) to minimize side products.
- Validation : Use NMR (¹H/¹³C) and LC-MS for structural confirmation.
- Reference: Analogous carbamate syntheses from pyridine derivatives are documented in pyridine compound catalogs .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Chromatography : UHPLC (C18 column, acetonitrile/water gradient) for purity assessment.
- Spectroscopy : FTIR to confirm carbamate C=O stretch (~1700 cm⁻¹) and methoxy O-CH₃ (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion verification.
- Reference: Similar protocols were applied for histamine quantification using phenyl isothiocyanate derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use a central composite design to optimize variables (temperature, solvent polarity, catalyst loading).
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent choice impacts carbamate stability).
- Case Study : Inconsistent yields in multi-step pyridine syntheses were resolved by isolating intermediates and minimizing moisture exposure .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases or esterases).
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy) to assess steric/electronic effects on activity.
- Biological Assays : Pair with enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (e.g., MTT assay on cell lines).
- Reference: Structural modifications in pyridine derivatives significantly altered binding affinities in medicinal chemistry studies .
Q. How should researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer :
- Tiered Testing : Begin with in vitro assays (e.g., Daphnia magna acute toxicity) to estimate EC₅₀ values.
- Soil Mobility Studies : Use OECD Guideline 121 (column leaching tests) to assess environmental persistence.
- Bioaccumulation Potential : Calculate logP (via HPLC retention time) to predict partitioning behavior.
- Reference: Key Organics Limited’s data gaps highlight the need for standardized ecotoxicity testing .
Q. What experimental approaches can validate the degradation pathways of this compound in aqueous environments?
- Methodological Answer :
- Hydrolysis Studies : Monitor pH-dependent degradation (e.g., pH 3, 7, 11) using LC-MS to identify breakdown products (e.g., 4-methoxypyridin-2-amine).
- Photolysis : Exclude UV light or simulate sunlight (e.g., Suntest apparatus) to assess photostability.
- Kinetic Analysis : Fit degradation data to first-order models for half-life estimation.
- Reference: Degradation studies on carbamates often follow OECD guidelines for environmental fate analysis .
Data-Driven Research Considerations
Q. How can computational tools predict the reactivity of this compound in complex reaction systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nucleophilic attack on the carbamate carbonyl).
- Reaction Network Analysis : Apply software like RMG (Reaction Mechanism Generator) to map plausible pathways.
- Validation : Cross-check predictions with experimental kinetic data (e.g., Arrhenius plots).
- Reference: Reaction pathway optimization for pyridine derivatives has been guided by computational modeling .
Q. What methodologies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material purity (e.g., ≥99% for precursors).
- Case Study : Reducing variability in multi-step syntheses required strict temperature control (±2°C) and inert atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
